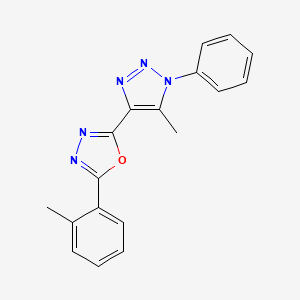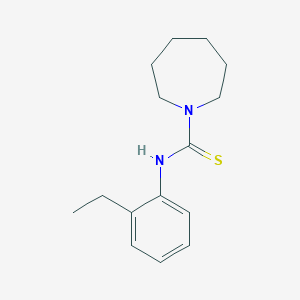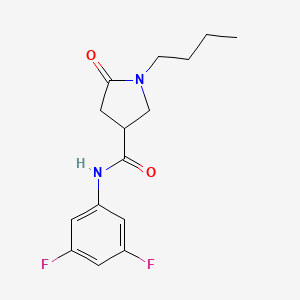
2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
説明
2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole, also known as MOT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. The compound is synthesized through a multistep process involving the reaction of various reagents, and its structure has been confirmed through spectroscopic techniques.
科学的研究の応用
Synthesis and Characterization
- A study by Obushak et al. (2008) detailed the synthesis of 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, providing insights into the chemical reactions and pathways involved in creating such compounds (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
- Another study by Vankadari et al. (2018) synthesized a series of new triazolyl derived 1,3,4-oxadiazoles, confirming the structures of these compounds through various spectroscopic analyses (Venkatagiri et al., 2018).
Antimicrobial Activity
- The antimicrobial properties of these compounds have been extensively studied. For example, Tien et al. (2016) tested derivatives for their antimicrobial activity against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
- Similarly, Sindhu et al. (2013) explored the effect of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles on in vitro growth of microorganisms causing microbial infection (Sindhu et al., 2013).
Anticancer Applications
- The potential anticancer properties of these compounds were also explored. Ravinaik et al. (2021) synthesized a series of substituted derivatives and evaluated them for anticancer activity against various cancer cell lines, showing promising results (Ravinaik et al., 2021).
Chemical Properties and Applications
- Bumagin et al. (2018) synthesized new substituted triazoles, including 1,3,4-oxadiazole derivatives, and evaluated them as ligands in palladium(II) complexes for catalysis in aqueous media (Bumagin et al., 2018).
Other Studies
- Additional studies have explored various aspects of these compounds, including their synthesis, structural characterization, and potential applications in different fields of science and medicine. These studies include the work of Tsitsa et al. (1989) on anticonvulsive activity and the work of Dürüst et al. (2012) on anti-protozoal activity (Tsitsa et al., 1989), (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
特性
IUPAC Name |
2-(2-methylphenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-12-8-6-7-11-15(12)17-20-21-18(24-17)16-13(2)23(22-19-16)14-9-4-3-5-10-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXPMGRKYDVDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=C(N(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-methylbenzyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4692502.png)
![2-(methylthio)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4692517.png)
![2-{3-[4-oxo-3-(1,3-thiazol-2-yl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4692520.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4692523.png)
![2-(4-chlorophenyl)-3-[3-(3-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4692525.png)

![9-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-9H-carbazole](/img/structure/B4692551.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4692561.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4692568.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4692573.png)
![3,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692577.png)
![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4692590.png)

